molecular formula C24H20N2O3 B4410744 3'-hydroxy-1'-(2-phenoxyethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

3'-hydroxy-1'-(2-phenoxyethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No. B4410744
M. Wt: 384.4 g/mol
InChI Key: KKNJVNOUDFVFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-hydroxy-1'-(2-phenoxyethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as HPI-4, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3'-hydroxy-1'-(2-phenoxyethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is not fully understood, but it is believed to act by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound has neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3'-hydroxy-1'-(2-phenoxyethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one in lab experiments is its high purity and stability. Additionally, this compound has been shown to have low toxicity in vitro and in vivo studies. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for research on 3'-hydroxy-1'-(2-phenoxyethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of this compound as a drug candidate requires further preclinical and clinical studies to assess its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method has been optimized to achieve high yields and purity of the compound. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Its mechanism of action involves modulating various signaling pathways in cells. This compound has several biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Finally, there are several future directions for research on this compound, including the development of this compound derivatives and further studies on its mechanism of action and therapeutic applications.

Scientific Research Applications

3'-hydroxy-1'-(2-phenoxyethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been studied for its potential therapeutic applications in various fields of science. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-hydroxy-3-(1H-indol-3-yl)-1-(2-phenoxyethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c27-23-24(28,20-16-25-21-12-6-4-10-18(20)21)19-11-5-7-13-22(19)26(23)14-15-29-17-8-2-1-3-9-17/h1-13,16,25,28H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNJVNOUDFVFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(C2=O)(C4=CNC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-hydroxy-1'-(2-phenoxyethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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3'-hydroxy-1'-(2-phenoxyethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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3'-hydroxy-1'-(2-phenoxyethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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3'-hydroxy-1'-(2-phenoxyethyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

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